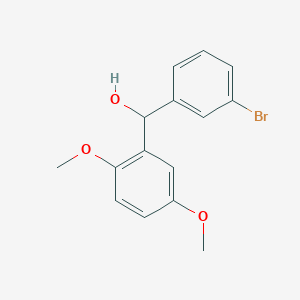

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol

Description

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol is a diarylmethanol derivative featuring two distinct aromatic substituents: a 3-bromophenyl group and a 2,5-dimethoxyphenyl group. The bromine atom on the phenyl ring acts as an electron-withdrawing group, while the methoxy groups are electron-donating, creating a polarized electronic environment.

Properties

IUPAC Name |

(3-bromophenyl)-(2,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-12-6-7-14(19-2)13(9-12)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHHCLUYDGBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization using aqueous ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major product is the de-brominated phenylmethanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylmethanols.

Scientific Research Applications

The compound (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol , with the CAS number 1282230-21-0 , is a significant chemical in various scientific research applications. This article explores its applications across multiple domains, including organic synthesis, material science, and medicinal chemistry.

Organic Synthesis

Reagent in Chemical Reactions :

this compound serves as an intermediate in the synthesis of various organic compounds. Its bromine substituent can participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Material Science

OLED Materials :

This compound is utilized in the development of organic light-emitting diodes (OLEDs). It acts as both a dopant and a host material, enhancing the efficiency and stability of OLED devices. The presence of the dimethoxy groups improves charge transport properties, which is crucial for OLED performance .

Nanomaterials :

Research indicates that derivatives of this compound can be employed in the synthesis of mesoporous materials and nano-minerals, which are important for various applications including catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications :

This compound can be used as a standard reference material in chromatography, particularly in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. Its distinct spectral properties facilitate the identification and quantification of similar compounds in biological samples.

Case Study 1: Synthesis of Novel Anticancer Agents

A research study explored the synthesis of anticancer agents using this compound as a key intermediate. The study demonstrated that modifications to the methanol group could enhance cytotoxicity against specific cancer cell lines.

Case Study 2: Development of OLEDs

In another study, researchers incorporated this compound into OLED devices to evaluate its efficiency as a host material. The results indicated improved luminescence and stability compared to traditional materials, highlighting its potential for commercial applications in display technologies.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase by binding to their active sites. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key properties of (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol with analogs from the evidence:

Key Observations:

- Molecular Weight: The bromine and methoxy groups contribute to a higher molecular weight (335.19 g/mol) compared to simpler analogs like (2,5-dimethoxyphenyl)methanol (168.19 g/mol) .

- Safety Profile: Brominated diarylmethanols, such as (2-Amino-3,5-dibromophenyl)methanol, often exhibit irritant properties , suggesting similar handling precautions for the target compound.

Reactivity and Functionalization

- Etherification/Esterification: The hydroxyl group in diarylmethanols can undergo reactions typical of alcohols, such as esterification or etherification. For example, di(3-thienyl)methanol derivatives are converted to ethers or hydrocarbons via silane-mediated dehydroxylation .

- Cross-Coupling Potential: The bromine substituent in the target compound could enable Suzuki-Miyaura or Ullmann coupling reactions, similar to brominated intermediates in ’s biguanide derivatives.

Biological Activity

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 323.18 g/mol

- Appearance : Yellowish oil

This compound features a bromophenyl group attached to a dimethoxyphenyl moiety via a methanol linkage, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by methanol substitution reactions. Various methods have been explored to optimize yields and purity, including the use of Lewis acids as catalysts in Friedel-Crafts reactions .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of compounds structurally related to this compound. For example, derivatives with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, compounds featuring methoxy groups have shown enhanced activity due to their ability to interact with cellular signaling pathways involved in tumor growth .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 10.0 | Induces apoptosis via caspase activation |

| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | A549 (Lung Cancer) | 8.5 | Microtubule destabilization |

| 4-Bromophenyl derivative | HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Interaction with key metabolic enzymes such as acetylcholinesterase and carbonic anhydrase isoenzymes .

- Receptor Binding : Potential binding to specific receptors that modulate cell signaling pathways related to apoptosis and proliferation .

Case Studies

-

Study on Anticancer Activity :

In a recent study, this compound was evaluated for its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The results indicated that at concentrations of 1.0 µM, the compound significantly increased caspase-3 activity, suggesting its role as an apoptosis-inducing agent . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.